

Ki23057: A Dual Inhibitor of VEGFR2 and FGFR2 in Angiogenesis

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Compound of Interest

Compound Name: Ki 23057

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A Technical Guide for Researchers and Drug Development Professionals

Core Summary

Ki23057 is a small molecule tyrosine kinase inhibitor that has demonstrated significant anti-angiogenic properties through its dual inhibitory action on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 2 (FGFR2). By targeting these key regulators of angiogenesis, Ki23057 effectively suppresses endothelial cell proliferation, migration, and tube formation, ultimately leading to the inhibition of tumor growth and metastasis. This technical guide provides a comprehensive overview of the mechanism of action of Ki23057, detailing its effects in both in vitro and in vivo models and outlining the experimental protocols used to elucidate its function.

Mechanism of Action

Ki23057 exerts its anti-angiogenic effects by competitively binding to the ATP-binding site of the intracellular tyrosine kinase domains of both VEGFR2 and FGFR2. This binding event prevents the autophosphorylation of these receptors, which is a critical step in the activation of their downstream signaling cascades.

VEGFR2 Inhibition:

Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that, upon binding to VEGFR2 on endothelial cells, triggers a signaling cascade that promotes cell proliferation,

migration, and survival. Ki23057 has been shown to be a potent inhibitor of VEGFR2 autophosphorylation.[1] This inhibition blocks the downstream signaling pathways, thereby attenuating the angiogenic response.

FGFR2 Inhibition:

The Fibroblast Growth Factor (FGF) signaling pathway also plays a crucial role in angiogenesis. Ki23057 was initially identified as an inhibitor of K-samII/FGF-R2 phosphorylation.[2] By inhibiting FGFR2, Ki23057 provides an additional mechanism for suppressing angiogenesis, particularly in tumors where FGF signaling is a dominant driver of neovascularization.

The dual inhibition of both VEGFR2 and FGFR2 signaling pathways by Ki23057 offers a more comprehensive blockade of angiogenesis compared to agents that target a single pathway.

Quantitative Data

While specific IC50 values for Ki23057 against VEGFR2 and FGFR2 are not consistently reported across all public literature, a study by Ma et al. (2016) presented theoretical calculations of binding affinities.[3] These calculations suggest that Ki23057 has a strong interaction with the ATP-binding pocket of VEGFR2.[3]

Target	Metric	Value	Reference
VEGFR2	Binding Affinity (ΔG)	-5.78 kcal/mol	[3]
FGFR2	Binding Affinity (ΔG)	-3.39 kcal/mol	[3]

Experimental Protocols

In Vitro Assays

1. HUVEC Proliferation Assay:

- Objective: To assess the effect of Ki23057 on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
- Method:

- HUVECs are seeded in 96-well plates at a density of 5,000 cells/well.[4]
- After 24 hours of incubation to allow for cell attachment, the medium is replaced with serum-free medium for 12-24 hours to synchronize the cells.[5]
- Cells are then treated with varying concentrations of Ki23057 in the presence of a pro-angiogenic stimulus, such as VEGF-A (typically 20-50 ng/mL).[5]
- After an incubation period of 48-72 hours, cell proliferation is quantified using a standard method like the MTT assay.[4][5]

2. Tube Formation Assay:

- Objective: To evaluate the effect of Ki23057 on the ability of HUVECs to form capillary-like structures.
- Method:
 - A 96-well plate is coated with a basement membrane matrix, such as Matrigel.
 - HUVECs are seeded onto the matrix at a density of 1×10^4 to 1.5×10^4 cells/well.[6]
 - The cells are treated with different concentrations of Ki23057 in the presence of an angiogenic stimulus.
 - After an incubation period of 4-24 hours, the formation of tubular networks is observed and quantified by measuring parameters such as total tube length or the number of branch points using imaging software.[7][8]

In Vivo Model

Colon Cancer Xenograft Model:

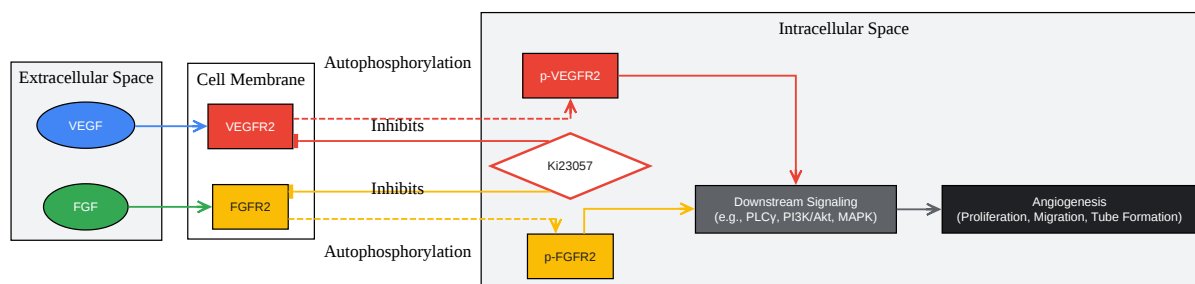
- Objective: To determine the in vivo anti-tumor and anti-angiogenic efficacy of Ki23057.
- Method:

- Human colon cancer cells (e.g., LM-H3, LoVo, or LS174T) are subcutaneously or orthotopically injected into immunodeficient mice (e.g., athymic nude mice).[9][10]
- Once tumors reach a palpable size, mice are randomized into control and treatment groups.
- Ki23057 is administered to the treatment group, typically via oral gavage, at a specified dosage and schedule.
- Tumor growth is monitored regularly by measuring tumor volume.
- At the end of the study, tumors are excised, and microvessel density is assessed by immunohistochemical staining for endothelial cell markers such as CD31 to quantify the anti-angiogenic effect.

Signaling Pathways and Experimental Workflows

VEGFR2/FGFR2 Signaling Inhibition by Ki23057

The following diagram illustrates the mechanism of action of Ki23057 in inhibiting the VEGFR2 and FGFR2 signaling pathways.

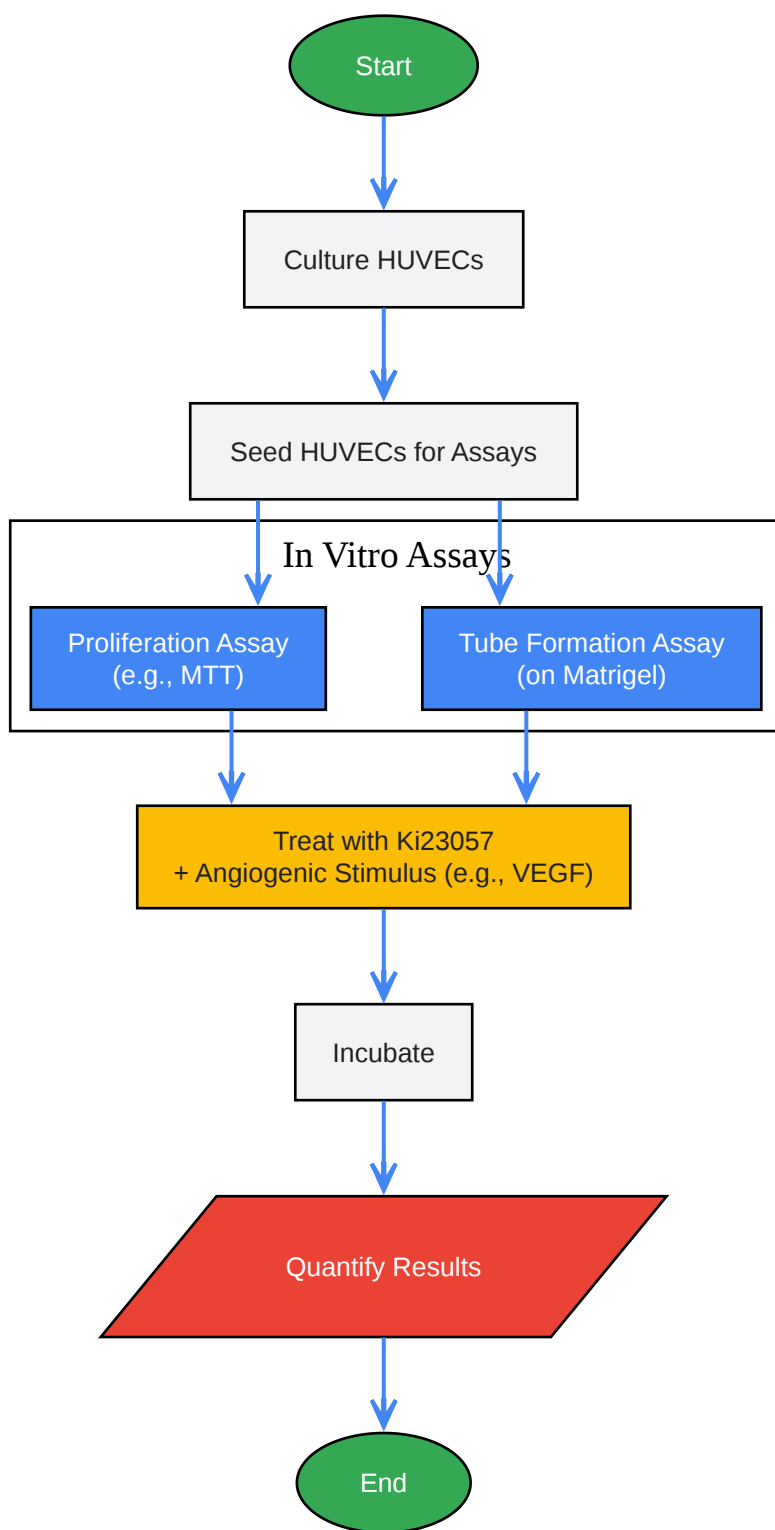


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Caption: Ki23057 inhibits angiogenesis by blocking VEGFR2 and FGFR2 autophosphorylation.

In Vitro Angiogenesis Assay Workflow

This diagram outlines the typical workflow for assessing the anti-angiogenic effects of Ki23057 using in vitro assays.

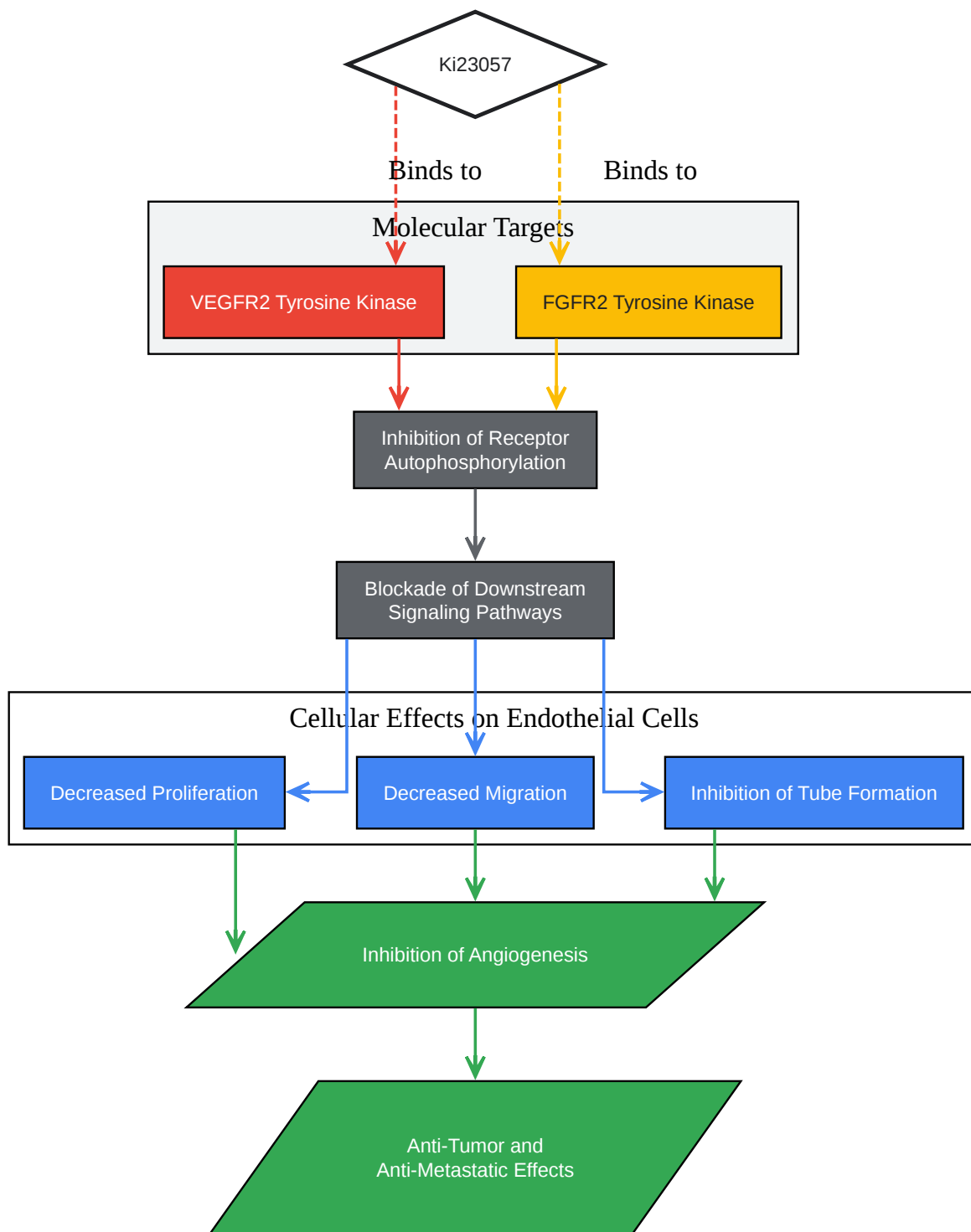


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Caption: Workflow for in vitro evaluation of Ki23057's anti-angiogenic activity.

Logical Relationship of Ki23057's Anti-Angiogenic Mechanism

This diagram illustrates the logical flow from the molecular targets of Ki23057 to its ultimate biological effects.



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Caption: Logical flow of Ki23057's mechanism from molecular targets to biological outcomes.

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